1-(5-Iodo-pyrimidin-2-yl)-4-piperidinol
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Overview
Description
1-(5-Iodo-pyrimidin-2-yl)-4-piperidinol is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring substituted with an iodine atom at the 5-position and a piperidinol group at the 4-position
Preparation Methods
The synthesis of 1-(5-Iodo-pyrimidin-2-yl)-4-piperidinol can be achieved through several synthetic routes. One common method involves the iodination of a pyrimidine derivative followed by the introduction of the piperidinol group. The reaction conditions typically include the use of iodine or iodine monochloride as the iodinating agent, and the reaction is carried out in the presence of a suitable solvent such as acetic acid or dichloromethane. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-(5-Iodo-pyrimidin-2-yl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Iodo-pyrimidin-2-yl)-4-piperidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are screened for pharmacological activities and optimized for better efficacy and safety profiles.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Iodo-pyrimidin-2-yl)-4-piperidinol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-(5-Iodo-pyrimidin-2-yl)-4-piperidinol can be compared with other similar compounds to highlight its uniqueness:
1-(5-Iodo-pyridin-2-yl)-piperazine: This compound has a similar structure but contains a pyridine ring instead of a pyrimidine ring. The presence of the pyrimidine ring in this compound may confer different chemical and biological properties.
1-(5-Iodo-pyrimidin-2-yl)-4,4-dimethyl-imidazolidin-2-one: This compound contains an imidazolidinone ring instead of a piperidinol group. The different functional groups in these compounds result in distinct reactivity and applications.
(5-Iodo-pyrimidin-2-yl)-methyl-amine: This compound has a methylamine group instead of a piperidinol group.
Properties
IUPAC Name |
1-(5-iodopyrimidin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWTYMJDCVRYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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